p-Tolyl isobutyrate

Description

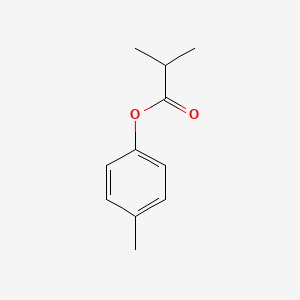

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl) 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPSFGGDKACIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, fruity odour | |

| Record name | p-Tolyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/580/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | p-Tolyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/580/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-0.997 | |

| Record name | p-Tolyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/580/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-93-5 | |

| Record name | 4-Methylphenyl 2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 4-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-tolyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CRESYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H719PT14T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Tolyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

p-Tolyl isobutyrate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic data of p-tolyl isobutyrate. The information is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who may utilize this compound in their work.

Chemical Structure and Identifiers

p-Tolyl isobutyrate, also known as 4-methylphenyl 2-methylpropanoate, is an ester with the chemical formula C₁₁H₁₄O₂. It is structurally characterized by an isobutyryl group attached to the oxygen atom of a p-cresol (B1678582) moiety.

Systematic IUPAC Name: (4-methylphenyl) 2-methylpropanoate

CAS Number: 103-93-5[1]

Molecular Formula: C₁₁H₁₄O₂[1]

Molecular Weight: 178.23 g/mol [1]

Chemical Structure:

CH₃

O

O

CH₃

CH₃

Physical and Chemical Properties

A summary of the key physical and chemical properties of p-tolyl isobutyrate is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless liquid with a fruity, floral odor. | [2] |

| Boiling Point | 237 °C | [2] |

| Density | 0.993 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.487 | [2] |

| Flash Point | 205 °F (96.1 °C) | |

| Vapor Pressure | 0.0312 mmHg at 25 °C | |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [2] |

| LogP | 2.89 |

Synthesis of p-Tolyl Isobutyrate

p-Tolyl isobutyrate is typically synthesized via the esterification of p-cresol with isobutyric acid or its derivatives, such as isobutyryl chloride or isobutyric anhydride. A common laboratory-scale method is the Fischer esterification, which involves reacting p-cresol with isobutyric acid in the presence of an acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is based on a general procedure for the esterification of phenols with carboxylic acids.

Materials:

-

p-Cresol

-

Isobutyric acid

-

Concentrated sulfuric acid (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add p-cresol (1.0 eq) and isobutyric acid (1.2-1.5 eq).

-

Add a suitable solvent, such as toluene, to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent.

-

Monitor the reaction progress by observing the amount of water collected or by using an appropriate analytical technique (e.g., TLC, GC).

-

Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted isobutyric acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude p-tolyl isobutyrate.

-

The crude product can be further purified by vacuum distillation if necessary.

Caption: Synthesis of p-Tolyl Isobutyrate.

Spectroscopic Data

The following tables summarize the key spectroscopic data for p-tolyl isobutyrate.

NMR Spectroscopy

| ¹H NMR (in CDCl₃) | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | ~7.13 | d | 2H, ortho to -O- |

| Aromatic Protons | ~6.93 | d | 2H, meta to -O- |

| Methine Proton | ~2.76 | sept | 1H, -CH(CH₃)₂ |

| Methyl Protons (Aryl) | ~2.31 | s | 3H, Ar-CH₃ |

| Methyl Protons (Isobutyryl) | ~1.29 | d | 6H, -CH(CH₃)₂ |

| ¹³C NMR (in CDCl₃) | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~176.0 | C=O |

| Aromatic Carbon (ipso, -O-) | ~148.5 | C-O |

| Aromatic Carbon (ipso, -CH₃) | ~134.5 | C-CH₃ |

| Aromatic Carbons | ~129.8 | CH (meta) |

| Aromatic Carbons | ~120.8 | CH (ortho) |

| Methine Carbon | ~34.2 | -CH(CH₃)₂ |

| Methyl Carbon (Aryl) | ~20.7 | Ar-CH₃ |

| Methyl Carbons (Isobutyryl) | ~19.0 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2970 | C-H | Alkyl stretch |

| ~1750 | C=O | Ester carbonyl stretch |

| ~1510, ~1460 | C=C | Aromatic ring stretch |

| ~1200, ~1170 | C-O | Ester C-O stretch |

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment Ion |

| 178 | Moderate | [M]⁺ (Molecular Ion) |

| 108 | High | [HOC₆H₄CH₃]⁺ (p-cresol radical cation) |

| 71 | Moderate | [CH(CH₃)₂CO]⁺ (isobutyryl cation) |

| 43 | High | [CH(CH₃)₂]⁺ (isopropyl cation) |

Applications in Research and Drug Development

While p-tolyl isobutyrate is primarily known for its use as a fragrance and flavoring agent, its chemical structure lends itself to applications in organic synthesis and as a potential building block in the development of more complex molecules.

One notable application is its use in the Fries rearrangement . This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, which are valuable intermediates in the synthesis of various pharmaceuticals. The Fries rearrangement of p-tolyl isobutyrate can provide a direct route to substituted hydroxy aryl ketones, which are key structural motifs in a number of biologically active compounds.

Caption: Fries Rearrangement Workflow.

References

p-Tolyl isobutyrate CAS registry number and synonyms

An In-depth Technical Guide to p-Tolyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Tolyl isobutyrate, detailing its chemical identity, physicochemical properties, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity

CAS Registry Number: 103-93-5[1]

Synonyms: p-Tolyl isobutyrate is known by several other names in scientific literature and commerce. These include:

-

p-Cresyl isobutyrate[1]

-

4-Methylphenyl 2-methylpropanoate[1]

-

Isobutyric acid, p-tolyl ester[1]

-

p-Methylphenyl isobutyrate[1]

-

para-Tolyl isobutyrate[1]

-

Paracresyl isobutyrate[1]

-

Propanoic acid, 2-methyl-, 4-methylphenyl ester[1]

-

FEMA 3075[2]

-

p-Tolyl 2-methylpropanoate[3]

Physicochemical Properties

The following table summarizes the key quantitative data for p-Tolyl isobutyrate.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Boiling Point | 237 °C (lit.) | [4] |

| Density | 0.993 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.487 (lit.) | [4] |

| Flash Point | 205 °F (96.11 °C) | [4] |

| Vapor Pressure | 0.0312 mmHg at 25°C | [4] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [2] |

| Appearance | Colorless to light yellow clear liquid. | [5] |

| Odor | Strong, lily-narcissus odor. | [4] |

Experimental Protocols

While p-Tolyl isobutyrate is not widely implicated in specific biological signaling pathways, its synthesis and analysis are well-documented.

Synthesis via Acid-Catalyzed Esterification

A common method for the preparation of p-Tolyl isobutyrate is the acid-catalyzed esterification of p-cresol (B1678582) with isobutyric acid.[4]

Materials:

-

p-Cresol

-

Isobutyric acid

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene, o-xylene)[6]

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of p-cresol and isobutyric acid in a suitable solvent (e.g., toluene).

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by tracking the amount of water collected or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure p-Tolyl isobutyrate.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of p-Tolyl isobutyrate can be confirmed using GC-MS.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., HITACHI M-80B or equivalent).[2]

GC Conditions (Typical):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Expected Mass Spectrum: The EI mass spectrum of p-Tolyl isobutyrate is characterized by a molecular ion peak and several fragment ions. The top five peaks are typically observed at m/z values of 108, 43, 107, 71, and 77.[2]

Signaling Pathways and Biological Activity

Currently, there is a lack of substantial scientific literature detailing the involvement of p-Tolyl isobutyrate in specific cellular signaling pathways or its application in drug development. Its primary use is as a fragrance and flavoring agent.[4] Toxicological studies have been conducted to assess its safety for these applications, but research into its broader biological effects is limited.[7]

Workflow and Process Diagrams

As no specific signaling pathways involving p-Tolyl isobutyrate have been identified, the following diagrams illustrate a general workflow for its synthesis and characterization, and a logical diagram for the assessment of its toxicological profile based on available data.

Caption: General Workflow for Synthesis and Purity Verification of p-Tolyl Isobutyrate.

Caption: Logical Flow of Toxicological Assessment for p-Tolyl Isobutyrate.

References

- 1. p-Tolyl isobutyrate [webbook.nist.gov]

- 2. p-TOLYL ISOBUTYRATE | C11H14O2 | CID 7685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Tolyl isobutyrate | The Fragrance Conservatory [fragranceconservatory.com]

- 4. lookchem.com [lookchem.com]

- 5. para-cresyl isobutyrate, 103-93-5 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

A Comprehensive Technical Guide on the Physical Properties of 4-methylphenyl 2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methylphenyl 2-methylpropanoate (B1197409), also known by its synonyms p-tolyl isobutyrate and p-cresyl isobutyrate, is a benzoate (B1203000) ester recognized for its characteristic fruity, floral aroma.[1][2] Primarily utilized as a fragrance and flavoring agent, a thorough understanding of its physical properties is essential for its application in various industrial and research settings.[3][4] This technical guide provides a detailed overview of the core physical characteristics of 4-methylphenyl 2-methylpropanoate, complete with experimental protocols for their determination and logical workflows.

Core Physical Properties

The physical properties of 4-methylphenyl 2-methylpropanoate are summarized in the table below, providing a clear reference for laboratory and developmental use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1][5] |

| Molecular Weight | 178.23 g/mol | [1][5] |

| Physical Description | Colorless liquid with a fruity, floral odor | [1][4] |

| Boiling Point | 237 °C at 760 mmHg | [4][6] |

| Melting Point | Not Applicable (Liquid at room temperature) | [4] |

| Density | 0.990 - 0.997 g/mL at 25 °C | [1][4] |

| Refractive Index | 1.484 - 1.490 at 20 °C | [1][4] |

| Solubility | Insoluble in water; Soluble in oils and miscible with ethanol | [1][6] |

| Vapor Pressure | 0.04 mmHg at 20 °C | [6] |

| Flash Point | 96.11 °C (205.00 °F) | [6] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquid esters like 4-methylphenyl 2-methylpropanoate are outlined below. These protocols are generalized and can be adapted for specific laboratory equipment and conditions.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and effective technique for determining the boiling point of a small liquid sample.[7]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath).

-

Procedure:

-

Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil) to a level above the side arm.

-

Add a small amount (approximately 0.5 mL) of 4-methylphenyl 2-methylpropanoate to the small test tube.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer assembly into the Thiele tube, with the oil level above the sample.

-

Gently heat the side arm of the Thiele tube. This will induce convection currents, ensuring uniform heating of the oil bath.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7]

-

Density Determination

The density of a liquid can be determined by measuring its mass and volume.[8][9]

-

Apparatus: Graduated cylinder (e.g., 10 mL or 25 mL), electronic balance.

-

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.

-

Carefully add a known volume (e.g., 5 mL) of 4-methylphenyl 2-methylpropanoate to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.

-

Measure and record the combined mass of the graduated cylinder and the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.

-

For improved accuracy, the procedure can be repeated with different volumes of the liquid, and the average density can be calculated.[9]

-

Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through a substance and is a valuable property for identifying and assessing the purity of a liquid.[10][11]

-

Apparatus: Refractometer (e.g., Abbe refractometer).

-

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of 4-methylphenyl 2-methylpropanoate onto the prism.

-

Close the prism and allow the sample to spread evenly.

-

Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index value from the scale.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

-

Logical Workflow and Visualization

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties and a conceptual representation of the relationship between the compound and its key identifiers.

Conclusion

This technical guide provides a consolidated resource on the physical properties of 4-methylphenyl 2-methylpropanoate for the scientific community. The presented data and experimental protocols offer a foundational understanding for the safe and effective handling, application, and quality control of this compound in research and development. The lack of significant biological activity data beyond its use as a flavor and fragrance agent suggests a low potential for direct involvement in signaling pathways in drug development contexts.

References

- 1. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 2. p-Tolyl isobutyrate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. p-TOLYL ISOBUTYRATE | C11H14O2 | CID 7685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 103-93-5,P-TOLYL ISOBUTYRATE | lookchem [lookchem.com]

- 5. 103-93-5[(4-methylphenyl) 2-methylpropanoate]- Acmec Biochemical [acmec.com.cn]

- 6. para-cresyl isobutyrate, 103-93-5 [thegoodscentscompany.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. wjec.co.uk [wjec.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of p-Cresyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for p-cresyl isobutyrate (also known as p-tolyl isobutyrate), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The spectroscopic data for p-cresyl isobutyrate is crucial for its identification and characterization. The following tables summarize the available ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Table 1: ¹H NMR Spectroscopic Data for p-Cresyl Isobutyrate [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.13 | d | 2H | Ar-H |

| 6.93 | d | 2H | Ar-H |

| 2.76 | sept | 1H | -CH(CH₃)₂ |

| 2.31 | s | 3H | Ar-CH₃ |

| 1.29 | d | 6H | -CH(CH₃)₂ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for p-Cresyl Isobutyrate

| Chemical Shift (ppm) | Assignment |

| 176.5 | C=O |

| 148.6 | Ar-C-O |

| 134.3 | Ar-C-CH₃ |

| 129.8 | Ar-CH |

| 120.9 | Ar-CH |

| 34.3 | -CH(CH₃)₂ |

| 20.8 | Ar-CH₃ |

| 19.1 | -CH(CH₃)₂ |

Note: The ¹³C NMR data is based on typical chemical shifts for similar structures and analysis of the available spectrum. Exact values may vary based on experimental conditions.

Table 3: IR Spectroscopic Data for p-Cresyl Isobutyrate [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Strong | C-H stretch (aliphatic) |

| 1750 | Strong | C=O stretch (ester) |

| 1500, 1460 | Medium | C=C stretch (aromatic) |

| 1200, 1150 | Strong | C-O stretch (ester) |

| 820 | Strong | C-H bend (aromatic, para-substituted) |

Table 4: Mass Spectrometry Data for p-Cresyl Isobutyrate [1][3]

| m/z | Relative Intensity (%) | Assignment |

| 178 | 13.7 | [M]⁺ (Molecular Ion) |

| 108 | 100.0 | [CH₃C₆H₄OH]⁺ (p-cresol fragment) |

| 71 | 16.0 | [C₄H₇O]⁺ (isobutyryl fragment) |

| 43 | 52.3 | [C₃H₇]⁺ (isopropyl fragment) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of p-cresyl isobutyrate (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically run at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. Standard pulse sequences are used to acquire the spectra.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm. Integration of the peaks in ¹H NMR is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample like p-cresyl isobutyrate, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired by passing an infrared beam through the sample.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS):

-

Sample Introduction: A dilute solution of p-cresyl isobutyrate is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then ionized. Electron ionization (EI) is a common method, where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like p-cresyl isobutyrate.

References

An In-depth Technical Guide to the Solubility Profile of p-Tolyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of p-tolyl isobutyrate. It includes qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows. This document is intended to be a valuable resource for professionals in research and development who require a thorough understanding of the solubility characteristics of this compound.

Introduction to p-Tolyl Isobutyrate

p-Tolyl isobutyrate is an ester known for its characteristic fruity, floral aroma. It is used as a flavoring and fragrance agent. Its physicochemical properties, particularly its solubility, are critical for its application in various formulations and for understanding its behavior in biological systems.

Chemical Structure:

Solubility Profile of p-Tolyl Isobutyrate

The solubility of p-tolyl isobutyrate has been characterized in various solvents. Generally, it is a non-polar compound with limited aqueous solubility and good solubility in organic solvents.

p-Tolyl isobutyrate is described as being insoluble in water and soluble in oils and ethanol[1][2]. This is consistent with the general principle that esters with a significant hydrocarbon component exhibit low water solubility but are soluble in non-polar or less polar organic solvents[3][4][5].

Quantitative solubility data for p-tolyl isobutyrate is limited. The available data, primarily from estimations and calculations, are summarized in the table below.

| Solvent | Solubility | Temperature (°C) | Method | Source |

| Water | 140.7 mg/L | 25 | Estimated | [6] |

| Water | 0.1 g/L | Not Specified | Predicted | FooDB |

| Water | log10(S) = -2.86 mol/L | Not Specified | Calculated | Cheméo[7] |

| Ethanol | Miscible | Not Specified | Experimental | [1] |

| Oils | Soluble | Not Specified | Experimental | [1][2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of p-tolyl isobutyrate using the widely accepted shake-flask method[8][9][10][11]. This method is considered the gold standard for determining equilibrium solubility.

-

p-Tolyl isobutyrate (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, hexane, olive oil)

-

Glass vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC)

-

Volumetric flasks and pipettes

-

Preparation of Saturated Solution:

-

Add an excess amount of p-tolyl isobutyrate to a glass vial containing a known volume of the selected solvent. The excess solid ensures that equilibrium with the dissolved solute is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed to let the undissolved solute settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of p-tolyl isobutyrate.

-

Prepare a calibration curve using standard solutions of p-tolyl isobutyrate of known concentrations.

-

Calculate the solubility of p-tolyl isobutyrate in the solvent based on the determined concentration and the dilution factor.

-

Visualization of Experimental Workflow and Logical Relationships

The following diagram illustrates the key steps in the experimental determination of p-tolyl isobutyrate solubility using the shake-flask method.

Caption: Workflow for determining the solubility of p-tolyl isobutyrate.

Solubility is a critical parameter in the early stages of drug discovery and development. The following diagram illustrates the logical relationship between solubility and other key processes.

Caption: The pivotal role of solubility in the drug discovery pipeline.

Conclusion

This technical guide has summarized the available solubility data for p-tolyl isobutyrate, provided a detailed experimental protocol for its determination, and illustrated the relevant workflows. While there is a lack of extensive quantitative data in a wide range of organic solvents, the provided information serves as a solid foundation for researchers and drug development professionals. The experimental protocol outlined here can be readily implemented to generate further, more comprehensive solubility profiles for this compound. Understanding the solubility of p-tolyl isobutyrate is essential for its effective use in various applications and for predicting its behavior in different environments.

References

- 1. p-TOLYL ISOBUTYRATE | C11H14O2 | CID 7685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. P-TOLYL ISOBUTYRATE | 103-93-5 [chemicalbook.com]

- 3. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. para-cresyl isobutyrate, 103-93-5 [thegoodscentscompany.com]

- 7. p-Tolyl isobutyrate (CAS 103-93-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling p-Tolyl Isobutyrate: A Synthetic Compound with Notable Applications

Contrary to inquiries regarding its natural origins, extensive database searches indicate that p-tolyl isobutyrate is a synthetic compound and has not been reported to occur in nature.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, addressing the interests of researchers, scientists, and drug development professionals.

Physicochemical Properties

p-Tolyl isobutyrate, also known as 4-methylphenyl 2-methylpropanoate, is a benzoate (B1203000) ester recognized for its strong, lily-narcissus-like odor.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1][3] |

| Molecular Weight | 178.23 g/mol | [1][2][3] |

| CAS Number | 103-93-5 | [1][2][3][4] |

| Appearance | Colorless to light yellow, clear liquid | [1][5] |

| Boiling Point | 237 °C | [1][2] |

| Density | 0.993 g/mL at 25 °C | [1][2] |

| Flash Point | 205 °F (96.11 °C) | [1][2][5] |

| Refractive Index | 1.487 at 20 °C | [1][2] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |

Synthesis of p-Tolyl Isobutyrate

The primary method for producing p-tolyl isobutyrate is through the esterification of p-cresol (B1678582) with isobutyric acid.[1][2]

Materials:

-

p-Cresol

-

Isobutyric acid

-

Strong acid catalyst (e.g., concentrated sulfuric acid)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (5%)

-

Brine (saturated sodium chloride solution)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of p-cresol and isobutyric acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux using a heating mantle and maintain reflux for several hours to drive the esterification to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted isobutyric acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the crude p-tolyl isobutyrate by vacuum distillation to obtain the final product.

Caption: Synthesis of p-tolyl isobutyrate via esterification.

Applications

The primary application of p-tolyl isobutyrate is as a synthetic flavoring and fragrance agent.[1][2][5][6] Its strong floral scent makes it a valuable component in the formulation of various fragrances.[7] In the food industry, it is used to impart floral and fruity notes to a variety of products.[2][5][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated p-tolyl isobutyrate and concluded that there is no safety concern at current levels of intake when used as a flavoring agent.[6]

Conclusion

While the natural occurrence of p-tolyl isobutyrate remains unconfirmed, its synthesis, properties, and applications are well-documented. Its significance lies in the flavor and fragrance industry, where its unique olfactory characteristics are highly valued. The provided synthesis protocol offers a clear methodology for its laboratory preparation, enabling further research and application development.

References

- 1. P-TOLYL ISOBUTYRATE | 103-93-5 [chemicalbook.com]

- 2. Cas 103-93-5,P-TOLYL ISOBUTYRATE | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. p-Tolyl isobutyrate [webbook.nist.gov]

- 5. para-cresyl isobutyrate, 103-93-5 [thegoodscentscompany.com]

- 6. p-TOLYL ISOBUTYRATE | C11H14O2 | CID 7685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. p-Tolyl isobutyrate | The Fragrance Conservatory [fragranceconservatory.com]

Initial Toxicity and Safety Assessment of p-Tolyl Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl isobutyrate (CAS No. 103-93-5) is a synthetic fragrance ingredient with a floral scent, reminiscent of lily and narcissus[1]. It is also used as a flavoring agent in the food industry[2][3]. This technical guide provides a comprehensive overview of the initial toxicity and safety assessment of p-tolyl isobutyrate, consolidating available data on its toxicological profile. The information is presented to aid researchers, scientists, and drug development professionals in understanding its safety profile for potential applications. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and visualizes the safety assessment workflow and metabolic pathways.

Physicochemical Properties

p-Tolyl isobutyrate is a colorless to light yellow clear liquid[2]. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H14O2 | [2][4] |

| Molecular Weight | 178.23 g/mol | [2][4] |

| Boiling Point | 237 °C | [2][3] |

| Density | 0.993 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.487 | [2] |

| Water Solubility | Insoluble | [5] |

| LogP | 2.89 | [2] |

Toxicity Profile

The safety of p-tolyl isobutyrate has been evaluated for several endpoints, including acute toxicity, genotoxicity, skin sensitization, and phototoxicity. A summary of the available quantitative data is presented below.

| Endpoint | Species | Route | Value | Reference |

| Acute Toxicity (LD50) | Rat | Oral | 4 mL/kg (3.53-4.58 mL/kg) | [2] |

| Acute Toxicity (LD50) | Rabbit | Dermal | 3.97 mL/kg | [2] |

For several other toxicological endpoints, a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that p-tolyl isobutyrate is safe at current levels of use. This assessment utilized the Threshold of Toxicological Concern (TTC) and read-across approaches from structurally similar molecules[6][7].

-

Genotoxicity: Based on data from read-across analogs, ethyl p-tolyl carbonate and p-tolyl acetate, p-tolyl isobutyrate is not expected to be genotoxic[6][7].

-

Repeated Dose Toxicity & Reproductive Toxicity: The systemic exposure to p-tolyl isobutyrate is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material, indicating a low risk for these endpoints[6][7].

-

Skin Sensitization: While limited data exists for p-tolyl isobutyrate directly, a human maximization test showed no sensitization reactions[6]. The safety assessment for skin sensitization was completed using the Dermal Sensitization Threshold (DST) for reactive materials, and the exposure is below this threshold[6].

-

Phototoxicity/Photoallergenicity: Based on its ultraviolet (UV) spectra, p-tolyl isobutyrate is not expected to be phototoxic or photoallergenic[6].

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity (as per OECD Guideline 401 - historical)

The acute oral toxicity of p-tolyl isobutyrate was determined in rats. While the specific study cited was conducted before the guideline was deleted, the principles of OECD 401 involved the following steps:

-

Animals: Healthy, young adult rats of a single sex (or both sexes) are used. They are fasted overnight before the administration of the test substance[3].

-

Dose Administration: The test substance is administered in a single dose by gavage. If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours[3].

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days[3].

-

Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy[3].

-

Data Analysis: The LD50 (the dose that is lethal to 50% of the animals) is calculated.

Acute Dermal Toxicity (as per OECD Guideline 402)

The acute dermal toxicity was assessed in rabbits. A typical study following OECD Guideline 402 would involve:

-

Animals: Healthy young adult animals (e.g., rabbits or rats) with healthy, intact skin are used[8][9]. The fur on the dorsal area is clipped 24 hours before the test[8][10].

-

Dose Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The area is then covered with a porous gauze dressing for a 24-hour exposure period[9][10].

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly[9].

-

Necropsy: All animals undergo a gross necropsy at the end of the study[9].

-

Data Analysis: The LD50 is determined.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

Although no direct Ames test data is available for p-tolyl isobutyrate, its non-genotoxic potential was inferred from read-across analogs. A standard Ames test protocol is as follows:

-

Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli are used[6][11].

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to simulate metabolism in the liver[11][12].

-

Procedure: The test substance, bacterial strains, and S9 mix (if used) are combined and plated on a minimal agar (B569324) medium lacking the required amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have mutated and can now grow in the absence of the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies[11].

Human Maximization Test (Magnusson-Kligman Method)

This test is used to assess the skin sensitization potential in humans. The protocol generally involves:

-

Induction Phase:

-

Intradermal Induction: The test substance, with and without an adjuvant (like Freund's Complete Adjuvant), is injected intradermally to stimulate an immune response[13].

-

Topical Induction: One week later, the test substance is applied topically to the same site under an occlusive patch for 48 hours[13][14].

-

-

Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test substance is applied to a new skin site under an occlusive patch[14].

-

Evaluation: The challenge site is examined for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after patch removal[14]. The incidence and severity of the reactions determine the sensitization potential.

Visualizations

Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for the initial safety assessment of a substance like p-tolyl isobutyrate.

Caption: A generalized workflow for the safety assessment of a chemical substance.

Proposed Metabolic Pathway of p-Tolyl Isobutyrate

The metabolic fate of p-tolyl isobutyrate in the body is predicted to follow the pathway of ester hydrolysis, a common metabolic route for xenobiotics containing an ester group.

Caption: Proposed metabolic pathway of p-tolyl isobutyrate via hydrolysis and subsequent conjugation.

The initial step is the hydrolysis of the ester bond by esterase enzymes, yielding p-cresol and isobutyric acid[4][15][16]. Isobutyric acid can enter endogenous metabolic pathways. p-Cresol, a metabolite of tyrosine produced by intestinal microflora, undergoes Phase II metabolism, primarily through sulfation and glucuronidation, to form p-cresyl sulfate and p-cresyl glucuronide, which are then excreted in the urine[17][18][19].

Conclusion

Based on the available data, p-tolyl isobutyrate exhibits low acute toxicity via oral and dermal routes. While direct data for some endpoints are limited, a comprehensive safety assessment using modern approaches like TTC and read-across suggests a low overall toxicological concern at current exposure levels. The predicted metabolic pathway involves hydrolysis to p-cresol and isobutyric acid, followed by conjugation and excretion of p-cresol. This technical guide provides a foundational understanding of the toxicity and safety profile of p-tolyl isobutyrate for professionals in research and development. Further targeted studies may be beneficial for specific applications requiring a more detailed risk assessment.

References

- 1. iivs.org [iivs.org]

- 2. thepsci.eu [thepsci.eu]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. oecd.org [oecd.org]

- 6. nib.si [nib.si]

- 7. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. nucro-technics.com [nucro-technics.com]

- 10. scribd.com [scribd.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 13. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]

- 14. documents.alliancenational.co.uk [documents.alliancenational.co.uk]

- 15. JaypeeDigital | Metabolism of Xenobiotics (Detoxification) [jaypeedigital.com]

- 16. Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]

- 17. Human Metabolome Database: Showing metabocard for p-Cresol (HMDB0001858) [hmdb.ca]

- 18. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]

- 19. Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activities of p-Tolyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. p-Tolyl isobutyrate is primarily used as a flavoring and fragrance agent and has not been approved for any therapeutic use. The information presented herein is based on the biological activities of its predicted metabolites and structurally related compounds and should not be interpreted as established activities of p-tolyl isobutyrate itself.

Introduction

p-Tolyl isobutyrate (CAS 103-93-5) is an aromatic ester known for its strong floral and fruity odor, leading to its use in the flavor and fragrance industry.[1][2][3] While direct pharmacological studies on p-tolyl isobutyrate are scarce, an understanding of its potential biological activities can be inferred from the known effects of its expected metabolites upon hydrolysis: p-cresol (B1678582) and isobutyric acid. This technical guide provides a comprehensive overview of these potential activities, supported by quantitative data from in vitro and in vivo studies of its metabolites, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways.

A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that p-tolyl isobutyrate is not expected to be genotoxic, phototoxic, or a skin sensitizer (B1316253) at current use levels.[4][5] The acute oral LD50 in rats is reported as 4 ml/kg, and the acute dermal LD50 in rabbits is 3.97 ml/kg, indicating moderate acute toxicity at high doses.[1]

Potential Biological Activities Inferred from Metabolites

Upon ingestion, it is anticipated that p-tolyl isobutyrate would be hydrolyzed by esterases to yield p-cresol and isobutyric acid. The biological activities of these metabolites are therefore of primary interest in predicting the potential downstream effects of p-tolyl isobutyrate.

Potential Activities of the p-Cresol Metabolite

p-Cresol is a phenolic compound produced by gut microbiota and is a well-known uremic toxin. Its biological effects are concentration-dependent and have been studied in various contexts.

p-Cresol has been identified as a competitive inhibitor of UGT1A9, an important phase II metabolizing enzyme involved in the glucuronidation of numerous drugs and endogenous compounds.[6] This inhibition could potentially lead to drug-drug interactions.

Table 1: Quantitative Data for p-Cresol Inhibition of UGT1A9

| Parameter | Value | Enzyme Source | Substrate | Reference |

| Kᵢ (unbound) | 9.1 µM | Human Liver Microsomes | Mycophenolic Acid | [7] |

| Kᵢ | 5.2 µM | Pooled Human Liver Microsomes | Mycophenolic Acid | [6] |

p-Cresol has been shown to induce oxidative stress in various cell types, which may contribute to its toxic effects.

Table 2: Quantitative Data for p-Cresol-Induced Oxidative Stress

| Parameter | Value | Cell Line | Assay | Reference |

| EC₅₀ (DCF formation) | 0.64 ± 0.37 mM | HepaRG | 2′,7′-dichlorofluorescein assay | [8] |

| EC₅₀ (GSH depletion) | 1.00 ± 0.07 mM | HepaRG | Glutathione assay | [8] |

| EC₅₀ (LDH release) | 0.85 ± 0.14 mM | HepaRG | Lactate dehydrogenase assay | [8] |

| NOAEL | < 0.25 mM | HepaRG | Oxidative stress induction | [9] |

p-Cresol can induce a rapid increase in intracellular calcium concentration ([Ca²⁺]i), which can trigger various downstream signaling events.

Table 3: Quantitative Data for p-Cresol-Induced Calcium Release

| Parameter | Value | Cell Line | Condition | Reference |

| EC₅₀ | 70 ± 2 µM | DBTRG-05MG | Ca²⁺-containing medium | [10] |

| EC₅₀ | 70 ± 3 µM | DBTRG-05MG | Ca²⁺-free medium | [10] |

This calcium release is thought to be mediated by the activation of the Phospholipase C (PLC) pathway.

References

- 1. P-TOLYL ISOBUTYRATE | 103-93-5 [chemicalbook.com]

- 2. Cas 103-93-5,P-TOLYL ISOBUTYRATE | lookchem [lookchem.com]

- 3. para-cresyl isobutyrate, 103-93-5 [thegoodscentscompany.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. RIFM fragrance ingredient safety assessment, p-tolyl isobutyrate, CAS Registry Number 103-93-5 | CiNii Research [cir.nii.ac.jp]

- 6. Mechanisms of Metabolism Interaction Between p-Cresol and Mycophenolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to p-Tolyl Isobutyrate: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides core molecular information for p-Tolyl isobutyrate, a compound of interest in various research and development applications. The following sections detail its fundamental chemical properties, presented for clarity and immediate use in a scientific context.

Core Molecular Data

p-Tolyl isobutyrate is a benzoate (B1203000) ester recognized for its distinct aromatic properties.[1][2] Its fundamental molecular characteristics are essential for experimental design, analytical method development, and computational modeling.

The chemical formula for p-Tolyl isobutyrate is C₁₁H₁₄O₂.[3][4][5][6][7][8] This formula dictates its molecular weight and elemental composition, which are foundational for stoichiometric calculations and spectroscopic analysis. The molecular weight of p-Tolyl isobutyrate is approximately 178.23 g/mol .[4][5][6][7][8] A more precise value based on isotopic weights is 178.2277 g/mol .[2][3]

Quantitative Molecular Summary

The following table provides a structured summary of the key quantitative data for p-Tolyl isobutyrate.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [3][4][5][6][7][8] |

| Molecular Weight | 178.23 g/mol | [4][5][6][7][8] |

| Monoisotopic Molecular Weight | 178.099379692 u | [2] |

| CAS Registry Number | 103-93-5 | [3] |

Experimental Protocols

This document focuses on the core molecular data of p-Tolyl isobutyrate. As no experimental procedures were cited in the compilation of this specific dataset, this section is not applicable.

Visualization of Molecular Identity

To clarify the relationship between the compound's nomenclature and its core chemical identifiers, the following diagram illustrates the logical flow from the common name to its empirical formula and resulting molecular weight.

Caption: Logical relationship of p-Tolyl isobutyrate's identifiers.

References

- 1. P-TOLYL ISOBUTYRATE | 103-93-5 [chemicalbook.com]

- 2. Showing Compound p-Tolyl isobutyrate (FDB016836) - FooDB [foodb.ca]

- 3. p-Tolyl isobutyrate [webbook.nist.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. p-Tolyl Isobutyrate 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. p-Tolyl isobutyrate (CAS 103-93-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Cas 103-93-5,P-TOLYL ISOBUTYRATE | lookchem [lookchem.com]

An In-depth Technical Guide to the Chemical Class of p-Tolyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl isobutyrate, also known as 4-methylphenyl 2-methylpropanoate, is an organic compound classified as a phenol (B47542) ester.[1] It is a significant molecule within the flavor and fragrance industry, valued for its characteristic floral and fruity aroma.[1][2] This technical guide provides a comprehensive overview of p-tolyl isobutyrate, focusing on its chemical properties, synthesis, spectral characterization, and safety profile, tailored for a scientific audience.

Chemical and Physical Properties

p-Tolyl isobutyrate is a combustible liquid that is moderately toxic upon ingestion and skin contact.[3][4] It belongs to the class of phenol esters, which are aromatic compounds containing a benzene (B151609) ring substituted with a hydroxyl group and an ester group.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [3][5] |

| Molecular Weight | 178.23 g/mol | [3][5] |

| CAS Number | 103-93-5 | [5] |

| Boiling Point | 237 °C | [3] |

| Density | 0.993 g/mL at 25 °C | [3] |

| Refractive Index | 1.487 at 20 °C | [3] |

| Flash Point | 205 °F (96.11 °C) | [6] |

| Water Solubility | 0.1 g/L | [1] |

| logP | 2.84 | [1] |

Synthesis of p-Tolyl Isobutyrate

The primary method for synthesizing p-tolyl isobutyrate is through the esterification of p-cresol (B1678582) with isobutyric acid.[3][4] This reaction is typically catalyzed by an acid.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from a general procedure for the esterification of p-cresol.[4]

Materials:

-

p-Cresol (10 mmol)

-

Isobutyric acid (5 mmol)

-

Acid-activated Indian bentonite (B74815) (catalyst, 500 mg) or another suitable acid catalyst

-

o-Xylene (B151617) (solvent, 30 mL)

-

5% Sodium hydroxide (B78521) solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux with azeotropic removal of water

Procedure:

-

In a round-bottom flask, dissolve p-cresol (10 mmol) and isobutyric acid (5 mmol) in o-xylene (30 mL).

-

Add the acid-activated Indian bentonite catalyst (500 mg) to the mixture.

-

Equip the flask with a Dean-Stark apparatus or similar setup for azeotropic removal of water and a condenser.

-

Heat the reaction mixture to reflux for approximately 6 hours, continuously removing the water formed during the reaction.

-

After cooling the reaction mixture to room temperature, filter off the catalyst and wash it with a small amount of o-xylene.

-

Transfer the filtrate to a separatory funnel and wash it sequentially with 5% NaOH solution (4 x 10 mL), water (2 x 10 mL), and saturated NaCl solution (2 x 10 mL) to remove unreacted starting materials and the catalyst residue.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude p-tolyl isobutyrate, which can be further purified by distillation.

References

- 1. p-TOLYL ISOBUTYRATE | C11H14O2 | CID 7685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Tolyl isobutyrate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. P-TOLYL ISOBUTYRATE | 103-93-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of p-Tolyl Isobutyrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Tolyl isobutyrate, also known as 4-methylphenyl 2-methylpropanoate, is an ester with applications in the flavor and fragrance industry, valued for its sweet, floral, and fruity odor.[1][2] It also serves as a versatile intermediate in organic synthesis. This document provides detailed protocols for the laboratory-scale synthesis of p-tolyl isobutyrate, focusing on two common and effective methods: Fischer-Speier Esterification and acylation using isobutyryl chloride. These protocols are intended for researchers in organic chemistry and drug development.

Physicochemical Properties of p-Tolyl Isobutyrate

A summary of the key physical and chemical properties of the target compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [3][4] |

| Molecular Weight | 178.23 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 237 °C | [2][3] |

| Density | ~1.00 g/cm³ at 20°C | [3] |

| Refractive Index | 1.484 - 1.490 at 20°C | [3][5] |

| Solubility | Insoluble in water; soluble in ethanol, fats, and oils | [3][5] |

Experimental Protocols

Two primary methods for the synthesis of p-tolyl isobutyrate are detailed below.

Method 1: Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction of p-cresol (B1678582) with isobutyric acid. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the ester.[6][7][8] The use of a Dean-Stark apparatus is recommended for efficient water removal.

Reaction Scheme:

p-Cresol + Isobutyric Acid → p-Tolyl Isobutyrate + Water

Materials and Reagents:

-

p-Cresol

-

Isobutyric acid

-

p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (B109758) or diethyl ether

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add p-cresol (1.0 eq), isobutyric acid (1.2 eq), and a suitable solvent such as toluene or o-xylene. Research has shown that high-boiling point, non-polar solvents like o-xylene can significantly improve yields.[1][3]

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq) or a few drops of concentrated sulfuric acid.[3][7]

-

Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected, which can take several hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent like diethyl ether or dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

The crude product can be purified by vacuum distillation to yield pure p-tolyl isobutyrate.

Expected Yield:

Yields for Fischer esterification can vary, but with efficient water removal, yields can be high. For a similar esterification of p-cresol with stearic acid in refluxing o-xylene, a yield of 96% has been reported.[1]

Method 2: Acylation with Isobutyryl Chloride

This method involves the reaction of p-cresol with isobutyryl chloride. This reaction is generally faster and irreversible but requires careful handling of the acyl chloride and often necessitates the use of a base to neutralize the HCl byproduct.

Reaction Scheme:

p-Cresol + Isobutyryl Chloride → p-Tolyl Isobutyrate + HCl

Materials and Reagents:

-

p-Cresol

-

Isobutyryl chloride

-

Dichloromethane or diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in a dry aprotic solvent like dichloromethane or diethyl ether.

-

Cool the mixture in an ice bath.

-

Slowly add isobutyryl chloride (1.1 eq) dropwise from the dropping funnel to the cooled solution with constant stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a few hours, or until the reaction is complete (monitor by TLC).

-

Dilute the reaction mixture with the same solvent.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove the base), saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic layer using a rotary evaporator.

-

Purify the crude product by vacuum distillation.

Characterization Data

The final product should be characterized to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the aromatic protons of the tolyl group, the methyl group on the aromatic ring, the methine proton of the isobutyryl group, and the two methyl groups of the isobutyryl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the isobutyryl and tolyl groups. |

| IR Spectroscopy | A strong absorption band around 1750-1735 cm⁻¹ corresponding to the C=O stretch of the ester. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of p-tolyl isobutyrate (178.23 g/mol ). |

Visualizations

Reaction Mechanism: Acid-Catalyzed Fischer Esterification

Caption: Acid-catalyzed Fischer esterification mechanism.

Experimental Workflow for Synthesis and Purification

Caption: General workflow for synthesis and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. Cas 103-93-5,P-TOLYL ISOBUTYRATE | lookchem [lookchem.com]

- 3. p-Tolyl Isobutyrate (CAS 103-93-5) For Research [benchchem.com]

- 4. p-Tolyl isobutyrate [webbook.nist.gov]

- 5. p-TOLYL ISOBUTYRATE | C11H14O2 | CID 7685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Fischer Esterification [organic-chemistry.org]

Application Notes and Protocols: Esterification of p-Cresol with Isobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of p-cresol (B1678582) with isobutyric acid yields p-cresyl isobutyrate, an aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries. This document provides detailed methodologies for the synthesis of p-cresyl isobutyrate, focusing on acid-catalyzed esterification (Fischer esterification) and offering insights into alternative methods. The protocols are designed to be clear, concise, and reproducible for research and development purposes.

Phenolic esters, such as p-cresyl isobutyrate, are a versatile class of compounds. The synthesis of these esters can be achieved through various methods, with Fischer esterification being a common and direct approach.[1] This method involves the reaction of a carboxylic acid with an alcohol (in this case, a phenol) in the presence of an acid catalyst.[1] The reaction is reversible, and therefore, reaction conditions are often optimized to drive the equilibrium towards the product side.

This document outlines a standard laboratory protocol for the esterification of p-cresol with isobutyric acid using a solid acid catalyst, which offers advantages in terms of catalyst recovery and reuse. An alternative method using isobutyric anhydride (B1165640) is also briefly discussed.

Data Presentation

The following table summarizes the optimization of reaction conditions for the synthesis of a p-cresyl ester analog, p-cresyl phenylacetate, using an Al³⁺-montmorillonite nanoclay catalyst. This data is presented to illustrate the effects of various parameters on the reaction yield and can serve as a guide for optimizing the synthesis of p-cresyl isobutyrate.

Table 1: Optimization of Reaction Conditions for the Synthesis of p-Cresyl Phenylacetate

| Entry | Molar Ratio (Acid:Phenol) | Catalyst Amount (g) | Reaction Time (h) | Solvent | Yield (%) |

| 1 | 1:1 | 0.5 | 6 | Toluene | 65 |

| 2 | 1:2 | 0.5 | 6 | Toluene | 82 |

| 3 | 1:3 | 0.5 | 6 | Toluene | 88 |

| 4 | 1:4 | 0.5 | 6 | Toluene | 92 |

| 5 | 1:4 | 0.25 | 6 | Toluene | 75 |

| 6 | 1:4 | 0.75 | 6 | Toluene | 95 |

| 7 | 1:4 | 0.75 | 4 | Toluene | 85 |

| 8 | 1:4 | 0.75 | 8 | Toluene | 95 |

| 9 | 1:4 | 0.75 | 6 | o-Xylene (B151617) | 96 |

| 10 | 1:4 | 0.75 | 6 | Dioxane | 45 |

Data adapted from a study on the synthesis of a p-cresyl ester analog for illustrative purposes.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of p-Cresol with Isobutyric Acid using a Solid Acid Catalyst

This protocol is based on a general method for the esterification of p-cresol with carboxylic acids using an acid-activated clay catalyst.[2]

Materials:

-

p-Cresol

-

Isobutyric acid

-

Acid-activated montmorillonite (B579905) clay (e.g., Al³⁺-montmorillonite) or Acid-activated Indian bentonite

-

o-Xylene (anhydrous)

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet with drying agent

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add p-cresol (e.g., 10 mmol, 1.08 g) and isobutyric acid (e.g., 5 mmol, 0.44 g).

-

Add anhydrous o-xylene (30 mL) as the solvent.

-

Add the acid-activated clay catalyst (e.g., 500 mg).

-

-

Reaction:

-

Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

-

Heat the mixture to reflux using a heating mantle. The boiling point of o-xylene is approximately 144 °C.

-

Continuously remove the water formed during the reaction using the Dean-Stark apparatus.

-

Maintain the reflux for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the solid catalyst. Wash the catalyst with a small amount of o-xylene (10 mL).

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer with 5% NaOH solution (4 x 10 mL) to remove unreacted p-cresol and isobutyric acid.

-

Wash the organic layer with water (2 x 10 mL).

-

Wash the organic layer with saturated NaCl solution (2 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-